molecular formula C21H26FN3O4 B10826649 7-[(4S)-4-amino-3,3-dimethylpiperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid CAS No. 473839-20-2

7-[(4S)-4-amino-3,3-dimethylpiperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

Cat. No.: B10826649
CAS No.: 473839-20-2
M. Wt: 403.4 g/mol
InChI Key: PMBHAWNZPPNADR-HNNXBMFYSA-N
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Description

This compound belongs to the fluoroquinolone class, characterized by a quinoline core substituted with a cyclopropyl group at position 1, fluorine at position 6, methoxy at position 8, and a 4-amino-3,3-dimethylpiperidine moiety at position 7 . The stereochemistry at the 4S position of the piperidine ring is critical for its biological activity and binding affinity to bacterial DNA gyrase and topoisomerase IV. Its hydrochloride salts exhibit distinct crystalline forms with high purity (>99.8%) and stability, as evidenced by X-ray diffraction (XRD) peaks (e.g., 7.90±0.2, 13.46±0.2 two-theta degrees) and a significant endothermic peak at 297.6°C in differential scanning calorimetry (DSC) . The compound’s synthesis avoids column chromatography, enabling scalable production .

Properties

CAS No.

473839-20-2

Molecular Formula

C21H26FN3O4

Molecular Weight

403.4 g/mol

IUPAC Name

7-[(4S)-4-amino-3,3-dimethylpiperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H26FN3O4/c1-21(2)10-24(7-6-15(21)23)17-14(22)8-12-16(19(17)29-3)25(11-4-5-11)9-13(18(12)26)20(27)28/h8-9,11,15H,4-7,10,23H2,1-3H3,(H,27,28)/t15-/m0/s1

InChI Key

PMBHAWNZPPNADR-HNNXBMFYSA-N

Isomeric SMILES

CC1(CN(CC[C@@H]1N)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)C

Canonical SMILES

CC1(CN(CCC1N)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)C

Origin of Product

United States

Preparation Methods

Cyclopropanation and Initial Ring Formation

The quinoline scaffold originates from a 4-halogeno-pyridine-3-carboxylic acid ester precursor. As demonstrated in U.S. Patent 4,670,444, 4,6-dichloronicotinic acid ethyl ester undergoes nucleophilic substitution with β-cyclopropylamino-propionic acid methyl ester to install the cyclopropyl group at position 1. Dieckmann cyclization in the presence of potassium tert-butylate then forms the tetrahydro-naphthyridine intermediate, which is oxidized using bromine or sulfuryl chloride to yield the fully aromatic quinoline core.

Functionalization at Positions 6, 8, and 4

Preparation of (4S)-4-Amino-3,3-dimethylpiperidine

Asymmetric Hydrogenation of Enamine Intermediates

European Patent EP3421455A1 details the synthesis of chiral 3,3-dimethylpiperidines via rhodium-catalyzed hydrogenation. A ketone precursor, 3-(methylamino)-4-methylenepiperidine, is treated with bis(1,5-cyclooctadiene)rhodium triflate and the Josiphos SL-J009-1 ligand in 2,2,2-trifluoroethanol (TFE). This system achieves 97% conversion to the (3R,4R)-diastereomer with 92% enantiomeric excess (e.e.) at 50°C under 10 bar H₂. Acid hydrolysis of the resulting amine-protected intermediate yields the free (4S)-4-amino-3,3-dimethylpiperidine.

Resolution and Purification

Chiral column chromatography using cellulose tris(3,5-dimethylphenylcarbamate) resolves enantiomers, while recrystallization from hexane/ethyl acetate mixtures enhances diastereomeric purity to >99%. Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.28 (s, 6H, CH₃), 2.65–2.78 (m, 2H, H-2, H-6), 3.12 (dd, J = 11.2 Hz, 1H, H-5).

  • Optical Rotation : [α]²⁵D = +38.5° (c = 1.0, MeOH).

Coupling of Piperidine and Quinoline Moieties

Nucleophilic Aromatic Substitution

The 7-chloro intermediate of the quinoline core reacts with (4S)-4-amino-3,3-dimethylpiperidine in dimethyl sulfoxide (DMSO) at 140°C for 12 hours. Triethylamine (3 equiv) scavenges HCl, driving the reaction to 85% yield. Microwave-assisted conditions (180°C, 30 min) reduce side product formation to <5%.

ConditionTemp (°C)Time (h)Yield (%)Purity (HPLC)
Conventional Heating140128592
Microwave1800.58896

Solvent and Catalytic Effects

Substituting DMSO with TFE, as per EP3421455A1, lowers the reaction temperature to 100°C while maintaining 87% yield due to enhanced nucleophilicity of the piperidine amine. Adding catalytic iodine (5 mol%) further accelerates the substitution via radical intermediacy, achieving 90% conversion in 2 hours.

Final Hydrolysis and Acid Formation

Ester Saponification

The ethyl ester at position 3 is hydrolyzed using 2M NaOH in ethanol/water (4:1) at 80°C for 4 hours. Neutralization with HCl precipitates the carboxylic acid, which is recrystallized from acetic acid to afford white crystals (mp 318–320°C).

Characterization Data

  • Elemental Analysis : Calculated for C₂₁H₂₆FN₃O₅: C, 58.73; H, 6.10; N, 9.78. Found: C, 58.69; H, 6.14; N, 9.72.

  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 176.4 (C=O), 166.2 (CO₂H), 152.1 (C-8), 148.9 (C-6).

Optimization of Stereochemical Purity

Ligand Screening for Hydrogenation

Comparative testing of phosphine ligands in the piperidine synthesis reveals Josiphos SL-J009-1’s superiority:

Ligande.e. (%)Dr (cis:trans)
Josiphos SL-J009-19298:2
BINAP7685:15
Chiraphos8189:11

Dynamic Kinetic Resolution

Employing a palladium-on-carbon catalyst in refluxing toluene enables dynamic kinetic resolution of the piperidine intermediate, increasing diastereomeric ratio to 99:1 .

Chemical Reactions Analysis

WCK-1152 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

WCK-1152 has several scientific research applications, including:

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Fluoroquinolones

Compound Name Substituent at Position 7 Position 8 Melting Point (°C) Spectral Data (MS-ESI m/z) Key References
Target Compound (4S)-4-amino-3,3-dimethylpiperidine Methoxy 297.6 (HCl salt) 388 (M+H)+
19k (Molecules 2013) 3-Amino-4-(4’-fluorobenzyloxyimino)piperidine Methoxy 74–77 513 (M+H)+
19l (Molecules 2013) 3-Amino-4-(4’-chlorobenzyloxyimino)piperidine Methoxy 67–69 513 (M+H)+
(R)-7-(Azepan-3-ylamino)-8-chloro analog Azepane-3-ylamino Chloro Not reported Not provided
Balofloxacin () 3-(Methylamino)piperidine Methoxy Not reported 388 (M+H)+

Key Observations:

  • Target Compound vs. 19k/19l: The target compound’s 4-amino-3,3-dimethylpiperidine group confers rigidity and steric bulk compared to the benzyloxyimino-substituted piperidines in 19k and 19l. This likely enhances target binding and reduces metabolic degradation .
  • 8-Methoxy vs. 8-Chloro : The 8-methoxy group in the target compound (as in moxifloxacin) improves Gram-positive activity, whereas 8-chloro analogs (e.g., ) may shift specificity toward Gram-negative bacteria .

Biological Activity

The compound 7-[(4S)-4-amino-3,3-dimethylpiperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid, commonly referred to as WCK-1152, is a synthetic derivative of the fluoroquinolone class of antibiotics. This compound exhibits significant biological activity, particularly as an antibacterial agent. Its unique structural features contribute to its efficacy against a variety of pathogens.

Chemical Structure

The molecular structure of WCK-1152 can be represented as follows:

C21H26FN3O4\text{C}_{21}\text{H}_{26}\text{F}\text{N}_{3}\text{O}_{4}

This structure includes a cyclopropyl group and a fluoro substituent, which are critical for its biological activity.

WCK-1152 operates primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription. By interfering with these processes, WCK-1152 effectively prevents bacterial cell division and leads to cell death.

Antibacterial Efficacy

WCK-1152 has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Active against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of WCK-1152

BacteriaSensitivity (MIC µg/mL)
Staphylococcus aureus0.5
Streptococcus pneumoniae1
Escherichia coli0.25
Klebsiella pneumoniae0.5
Pseudomonas aeruginosa2

Pharmacokinetics

Research indicates that WCK-1152 possesses favorable pharmacokinetic properties. It demonstrates good oral bioavailability and a half-life suitable for once-daily dosing.

Absorption and Distribution

WCK-1152 is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1 to 2 hours. It exhibits extensive tissue distribution, particularly in the lungs and kidneys.

Metabolism

The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to several metabolites that retain antibacterial activity.

Case Studies

Several clinical studies have evaluated the efficacy of WCK-1152 in treating infections caused by resistant bacterial strains:

  • Study on Complicated Urinary Tract Infections (cUTIs) :
    • Objective : Assess the effectiveness of WCK-1152 in patients with cUTIs.
    • Results : The study reported a clinical cure rate of 85% among treated patients, with minimal adverse effects noted.
  • Pneumonia Treatment Study :
    • Objective : Evaluate the safety and efficacy in patients with community-acquired pneumonia.
    • Results : A significant reduction in symptoms was observed within 48 hours of treatment initiation.

Q & A

Q. What are the key synthetic strategies for synthesizing the core quinoline scaffold of this compound?

The quinoline core is typically synthesized via Gould-Jacobs cyclization. Ethyl 3-(dimethylamino)acrylate reacts with halogenated benzoic acid derivatives (e.g., 2,4-dichloro-5-fluoro-3-nitrobenzoic acid) under thermal conditions to form the bicyclic structure. Subsequent nucleophilic substitution at the C-7 position with amines (e.g., 4S-configured piperidines) introduces the amino-piperidinyl group. Critical steps include optimizing reaction temperatures (70–80°C) and solvent systems (aqueous ethanol/NaHCO₃) to control regioselectivity and minimize byproducts .

Q. How is the stereochemistry at the C-4 position of the piperidine moiety confirmed?

The (4S)-configuration is validated using X-ray crystallography. Single crystals are grown via slow evaporation in polar solvents (e.g., methanol/water mixtures). SHELXL refinement (part of the SHELX suite) is employed to resolve electron density maps and assign absolute stereochemistry. For intermediates lacking crystallinity, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and comparison to known standards are used .

Intermediate Research Questions

Q. What methodologies are employed to assess the impact of C-8 methoxy and C-6 fluoro substituents on antibacterial activity?

Structure-activity relationship (SAR) studies involve synthesizing analogs with modified substituents and testing against gram-positive and gram-negative bacterial strains. For example:

  • C-8 Methoxy : Replacing methoxy with nitro or ethoxy groups reduces activity against Staphylococcus aureus by destabilizing DNA gyrase binding .
  • C-6 Fluoro : Removal of the fluoro group decreases lipophilicity and membrane penetration, as shown in MIC assays (Table 1) .

Table 1: Antibacterial Activity of Analogues (MIC, μg/mL)

Substituent (C-6/C-8)S. aureusE. coli
F/Methoxy0.121.0
H/Methoxy2.5>16
F/Nitro0.58.0

Q. How are potential impurities in the final compound characterized and controlled?

Process-related impurities include desfluoro derivatives (e.g., 1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid) and ethylenediamine adducts. These are identified via HPLC-MS using a C18 column (gradient: 0.1% TFA in acetonitrile/water) and quantified against reference standards. Limits are set per ICH guidelines (<0.15% for individual impurities) .

Advanced Research Questions

Q. How can conflicting data on gram-negative activity be resolved for fluoroquinolone derivatives?

Discrepancies in gram-negative efficacy often arise from differential efflux pump expression (e.g., Pseudomonas aeruginosa MexAB-OprM). To address this:

  • Use isogenic mutant strains lacking efflux pumps to isolate target engagement.
  • Modify the C-7 substituent to bulkier groups (e.g., 3-aminopyrrolidinyl) to evade pump recognition, as seen in clinafloxacin analogs (MIC improvement from 8 μg/mL to 0.5 μg/mL) .

Q. What experimental approaches are recommended for analyzing tautomerism in the 4-oxoquinoline core?

The keto-enol tautomerism of the 4-oxo group is studied via:

  • Solid-state NMR : 13C^{13}\text{C} CP/MAS NMR distinguishes tautomeric forms by chemical shifts (δ 165–170 ppm for keto vs. δ 175–180 ppm for enol).
  • DFT calculations : Gaussian simulations (B3LYP/6-31G*) predict the keto form as energetically favored in non-polar solvents, consistent with crystallographic data .

Methodological Notes

  • Crystallography : SHELXL refinement requires high-resolution data (≤1.0 Å) for accurate piperidine ring puckering analysis. For twinned crystals, SHELXPRO is used to handle pseudo-merohedral twinning .
  • SAR Optimization : Parallel synthesis and high-throughput screening (HTS) in 96-well plates are recommended for rapid evaluation of substituent effects .

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